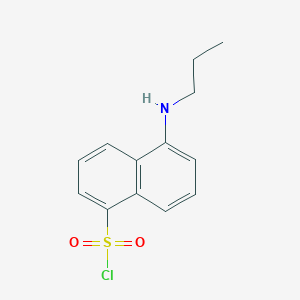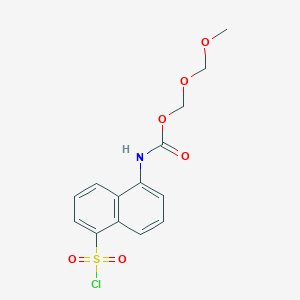
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a morpholine ring, an ethyl linker, and a naphthalene moiety with a chlorosulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate typically involves the following steps:
-
Formation of the Carbamate Linkage: : The reaction begins with the formation of the carbamate linkage. This can be achieved by reacting an appropriate amine (such as morpholine) with a chloroformate derivative under basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
-
Introduction of the Naphthalene Moiety: : The next step involves the introduction of the naphthalene moiety. This can be done by reacting the intermediate carbamate with a naphthalene derivative that contains a suitable leaving group, such as a halide or sulfonate. The reaction is typically carried out in the presence of a palladium catalyst and a ligand, under an inert atmosphere of nitrogen or argon.
-
Chlorosulfonylation: : The final step is the introduction of the chlorosulfonyl group. This can be achieved by reacting the naphthalene-containing intermediate with chlorosulfonic acid or a chlorosulfonyl chloride derivative. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. Common purification methods include recrystallization, column chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbamate linkage, leading to the formation of the corresponding amine and alcohol derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl group. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines, thiols, or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Sulfonamide, sulfonate, and sulfonate ester derivatives.
Scientific Research Applications
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
-
Medicine: : The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including infections and cancer.
-
Industry: : The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound can interact with DNA or proteins in cancer cells, leading to cell death.
The molecular pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing their normal function.
DNA Interaction: The compound intercalates into DNA, disrupting its structure and function.
Protein Binding: The compound binds to specific proteins, altering their activity and leading to cell death.
Comparison with Similar Compounds
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:
-
This compound derivatives: : These compounds have similar structures but different substituents on the naphthalene ring or the morpholine ring. They may exhibit different chemical and biological properties.
-
Naphthalene-based carbamates: : These compounds have a naphthalene moiety and a carbamate linkage but different substituents. They may have similar chemical reactivity but different biological activities.
-
Morpholine-based carbamates: : These compounds have a morpholine ring and a carbamate linkage but different aromatic moieties. They may have similar chemical properties but different biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-morpholin-4-ylethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c18-26(22,23)16-6-2-3-13-14(16)4-1-5-15(13)19-17(21)25-12-9-20-7-10-24-11-8-20/h1-6H,7-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOUXIDRTAHNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B7812930.png)
![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)
![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)





![1-Methyl-4-piperidinyl N-[5-(chlorosulfonyl)-1-naphthalenyl]carbamate](/img/structure/B7812991.png)

